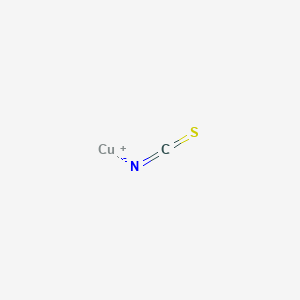
Isothiocyanatocopper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanatocopper is a useful research compound. Its molecular formula is CCuNS and its molecular weight is 121.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isothiocyanatocopper suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiocyanatocopper including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoprotective Effects Against Cancer : Isothiocyanates, which are derived from glucosinolates found in the Cruciferae family of plants, show significant chemoprotective effects against cancer in animal models. These effects are attributed to mechanisms like induction of cytoprotective proteins, inhibition of proinflammatory responses, induction of cell cycle arrest and apoptosis, and inhibition of angiogenesis and metastasis (Dinkova-Kostova, 2013).
Antimicrobial Properties : Studies have shown that isothiocyanates, including those derived from isothiocyanatocopper, have potent antimicrobial properties against human pathogens, including bacteria with resistant phenotypes. This suggests their potential use as alternatives or supplements to common antibiotics (Romeo et al., 2018).
Role in Disease Prevention : Research has indicated that glucosinolates and isothiocyanates have beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases. This is largely due to their ability to activate the Keap1-Nrf2-ARE pathway, which plays a critical role in cellular defense mechanisms (Dinkova-Kostova & Kostov, 2012).
Disease Prevention and Therapeutic Effects in Humans : Clinical trials using isothiocyanates, isolated mainly from cruciferous vegetables, have shown potential in preventing or treating various diseases, including cancer and autism. These findings suggest the possibility of incorporating isothiocyanates or their source plants into disease mitigation strategies (Palliyaguru et al., 2018).
Synthesis and Applications : The synthesis of isothiocyanates, including isothiocyanatocopper, has been a subject of research due to their diverse applications such as anticancer, antimicrobial, and anti-inflammatory properties. Different methods for synthesizing isothiocyanates have been explored, highlighting their versatility and potential in various applications (Eschliman & Bossmann, 2019).
Genotoxic Potential Versus Chemoprevention : While isothiocyanates have shown chemopreventive activities, their genotoxic potential must be considered. Although dietary levels of isothiocyanates are much lower than doses used in genotoxicity studies, the potential health risks at higher concentrations, such as in supplements, should be carefully evaluated (Fimognari et al., 2012).
Eigenschaften
InChI |
InChI=1S/CNS.Cu/c2-1-3;/q-1;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZJYHLDBPFYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=[N-])=S.[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCuNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiocyanatocopper | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

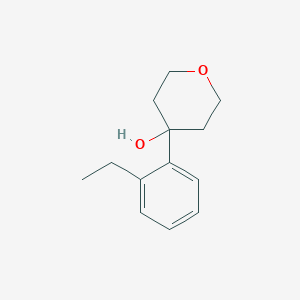
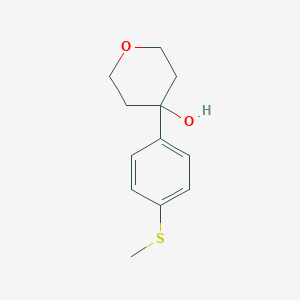
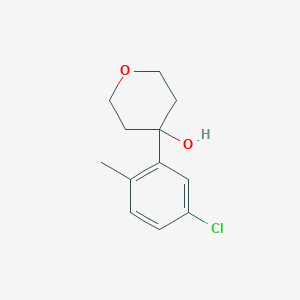

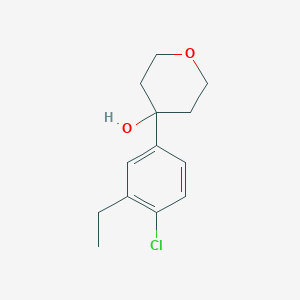






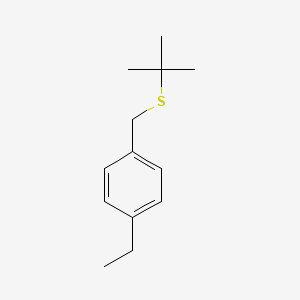
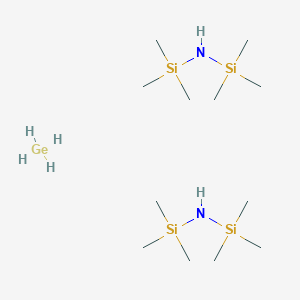
![3-Bromo-5-methylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B8081293.png)